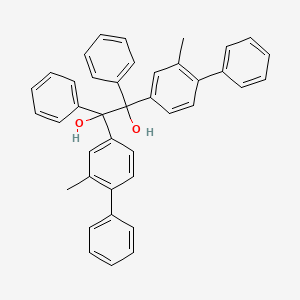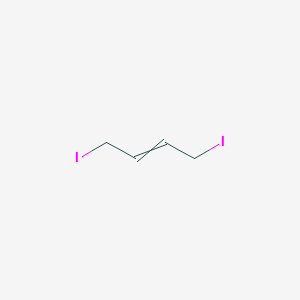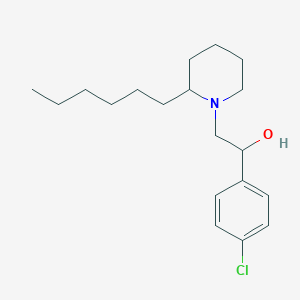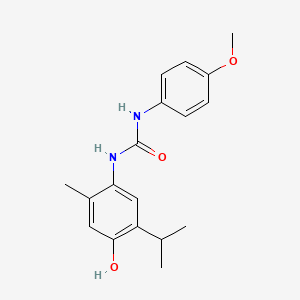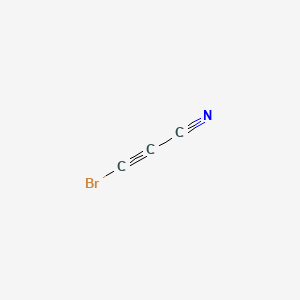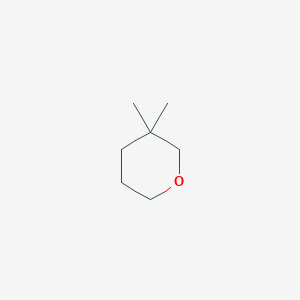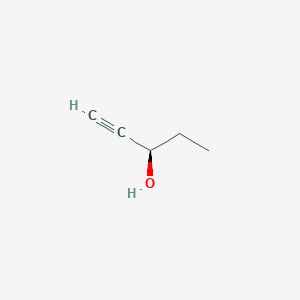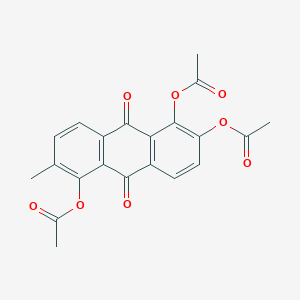
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is an organic compound with the molecular formula C21H16O8 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three acetate groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate typically involves multi-step reactions. One common synthetic route includes the following steps :
Acetylation: The starting material undergoes acetylation using acetic anhydride and acetic acid in the presence of chromium (VI) oxide at 70°C for 24 hours.
Reduction: The intermediate product is then reduced using a dimethylsulfide borane complex in tetrahydrofuran at 0°C for 0.25 hours.
Hydrolysis: The reduced product is hydrolyzed with potassium hydroxide at 70°C for 0.75 hours.
Enzymatic Reaction: The hydrolyzed product undergoes an enzymatic reaction with β-D-glucose, NADPH, glucose dehydrogenase, and polyhydroxyanthracene reductase from Cochliobolus lunatus in an aqueous phosphate buffer and dimethyl sulfoxide under an inert atmosphere for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
化学反应分析
Types of Reactions
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Dimethylsulfide borane complex, sodium borohydride.
Substitution: Acetic anhydride, lead (IV) tetraacetate.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
科学研究应用
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene with similar redox properties.
Carminic Acid: A natural anthraquinone derivative used as a colorant.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with a similar anthracene core structure.
Uniqueness
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is unique due to its specific substitution pattern and the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
属性
CAS 编号 |
10384-07-3 |
|---|---|
分子式 |
C21H16O8 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
(1,5-diacetyloxy-6-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C21H16O8/c1-9-5-6-13-16(20(9)28-11(3)23)18(25)14-7-8-15(27-10(2)22)21(29-12(4)24)17(14)19(13)26/h5-8H,1-4H3 |
InChI 键 |
QGVJGJQBAXASQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


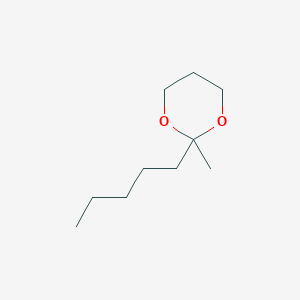
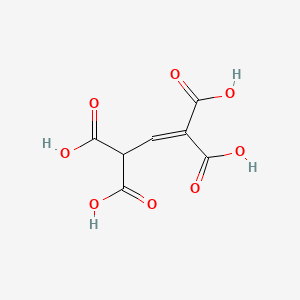

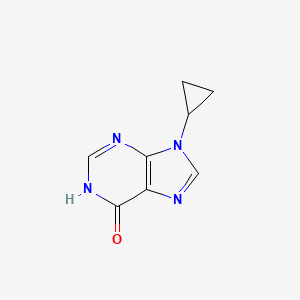
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

